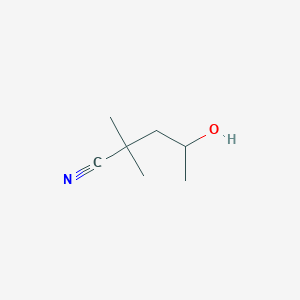
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide, also known as MBB, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. MBB is a benzothiazole derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Aplicaciones Científicas De Investigación
1. Neuroimaging Applications
- Radioligands based on benzothiazole derivatives, similar to N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide, are used in positron emission tomography (PET) imaging of metabotropic glutamate receptor type 1 (mGluR1) in rodent brains. These ligands, such as N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-4-[(11)C]methoxy-N-methylbenzamide, demonstrate high in vitro binding affinity and are useful for imaging brain mGluR1, providing insights into neurological conditions (Fujinaga et al., 2012).
2. Photodynamic Therapy in Cancer Treatment
- Benzothiazole derivatives, closely related to this compound, have been found to be effective as photosensitizers in photodynamic therapy for cancer treatment. These compounds, particularly those with methoxy substitutions, exhibit high singlet oxygen quantum yield, making them suitable for Type II photodynamic mechanisms in cancer therapy (Pişkin et al., 2020).
3. Anticancer Activity
- Several benzothiazole derivatives, akin to this compound, have been evaluated for their anticancer activity. Compounds with benzothiazole moiety have shown activity against various cancer cell lines, including leukemia, melanoma, and breast cancers. These compounds have been effective in inhibiting cancer cell proliferation through various mechanisms (Havrylyuk et al., 2010).
4. Synthesis and Evaluation in Neurological Studies
- The compound is used in the synthesis of novel ligands for studying sigma-2 receptors in vitro. These ligands are useful in neurological research, particularly in understanding receptor binding and function (Xu et al., 2005).
5. Antimicrobial Applications
- Similar benzothiazole derivatives have been synthesized and evaluated for their antibacterial activity against various pathogens like Pseudomonas aeruginosa. These studies contribute to the development of new antimicrobial agents, particularly in combating resistant bacterial strains (Gupta, 2018).
6. Anticonvulsant and Neuroprotective Effects
- N-(substituted benzothiazol-2-yl)amide derivatives, related to this compound, have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. These compounds represent potential leads in the search for effective anticonvulsants with neuroprotective effects (Hassan et al., 2012).
Propiedades
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10-5-3-6-11(9-10)15(19)18-16-17-14-12(20-2)7-4-8-13(14)21-16/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDFOXCZWVZZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2473864.png)



![N-(3-chloro-4-fluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2473871.png)

![(E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide](/img/structure/B2473874.png)
![N-[(4-fluorophenyl)methyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2473875.png)
![7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2473876.png)
![2-((4-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2473877.png)
![6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B2473878.png)
![1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride](/img/structure/B2473880.png)
![4-(pyrrolidin-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2473881.png)
![(E)-ethyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2473887.png)